2-Amino-6-ethylbenzonitrile
Description
2-Amino-6-ethylbenzonitrile (C₉H₁₀N₂) is a substituted benzonitrile derivative featuring an amino (-NH₂) group at the 2-position and an ethyl (-CH₂CH₃) group at the 6-position of the aromatic ring. The nitrile (-CN) functional group at the 1-position confers electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
123241-41-8 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-amino-6-ethylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5H,2,11H2,1H3 |
InChI Key |
YORYMELVDSCEHF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)N)C#N |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)C#N |
Synonyms |
Benzonitrile, 2-amino-6-ethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparison
The table below compares key structural features and properties of 2-amino-6-ethylbenzonitrile with its analogs:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-Amino-6-ethylbenzonitrile | -NH₂ (2), -CH₂CH₃ (6) | C₉H₁₀N₂ | 146.20 (calculated) | Amino, Nitrile, Ethyl |
| 2-Amino-6-methoxybenzonitrile | -NH₂ (2), -OCH₃ (6) | C₈H₇N₂O | 162.16 | Amino, Nitrile, Methoxy |
| 2-Chloro-6-methylbenzonitrile | -Cl (2), -CH₃ (6) | C₈H₆ClN | 151.60 | Chloro, Nitrile, Methyl |
| 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile | -NH-(CH₂C₆H₄Cl) (2) | C₁₅H₁₃ClN₂ | 256.73 | Substituted Amino, Nitrile |
Key Observations :
- Electron-Donating vs.
- Solubility: Methoxy (-OCH₃) and amino (-NH₂) groups improve solubility in polar solvents (e.g., methanol) relative to hydrophobic ethyl or methyl substituents .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy:
- Nitrile Stretch: All compounds exhibit a characteristic -CN stretch near 2,206 cm⁻¹, as seen in 2-amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile .
- Amino Group: Primary -NH₂ vibrations appear at 3,320–3,474 cm⁻¹ in amino-substituted analogs .
Melting Points:
- 2-Amino-4,6-bis(ethoxycoumarin)benzonitrile (a structurally complex analog) has a high melting point (330–332°C) due to extended conjugation and hydrogen bonding .
- Simpler analogs like 2-chloro-6-methylbenzonitrile likely exhibit lower melting points (<150°C), though exact data are unavailable.
Research Findings and Industrial Relevance
- Synthetic Efficiency: Piperidine-catalyzed reactions in methanol (e.g., synthesis of 2-amino-4,6-bis(ethoxycoumarin)benzonitrile) achieve yields up to 75%, highlighting the utility of amino-nitrile intermediates in complex heterocycle synthesis .
- Cost Considerations: 2-Amino-6-methoxybenzonitrile is priced at $416 (academic scale), suggesting that ethyl-substituted analogs may follow similar cost structures depending on synthetic complexity .
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